molecular formula C14H20N2O3 B13711608 6-(Cbz-amino)hexanamide CAS No. 53299-81-3

6-(Cbz-amino)hexanamide

Cat. No.: B13711608
CAS No.: 53299-81-3
M. Wt: 264.32 g/mol
InChI Key: PJYKCVWKFKTQMC-UHFFFAOYSA-N
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Description

6-(Cbz-amino)hexanamide is a chemical building block featuring a carboxybenzyl (Cbz)-protected amine group and a terminal carboxamide. The Cbz group is a widely used protecting group for amines in organic synthesis, particularly in peptide coupling strategies, as it stabilizes the amine functionality against undesired reactions during chain elongation . This protecting group is stable under basic conditions and to nucleophiles but can be cleanly removed under various conditions, including catalytic hydrogenation with Pd/C or via treatment with Lewis acids in hexafluoroisopropanol (HFIP), allowing for orthogonal deprotection strategies in complex syntheses . The terminal carboxamide group adds polarity to the molecule and can participate in hydrogen bonding, which may influence the compound's crystallinity and solubility. The six-carbon alkyl chain provides flexibility and can serve as a spacer in the design of larger molecular constructs. As such, 6-(Cbz-amino)hexanamide is a valuable reagent for researchers engaged in the synthesis of custom amino acid derivatives, peptide mimetics, and other biologically active molecules where a protected, linear di-functionalized linker is required. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

53299-81-3

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl N-(6-amino-6-oxohexyl)carbamate

InChI

InChI=1S/C14H20N2O3/c15-13(17)9-5-2-6-10-16-14(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H2,15,17)(H,16,18)

InChI Key

PJYKCVWKFKTQMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)N

Origin of Product

United States

Preparation Methods

Preparation of Cbz-Protected Aminohexanoic Acid Derivatives

Method A: Nucleophilic Substitution on Hexanoyl Chloride

  • Starting Material: Hexanoyl chloride (or hexanoic acid activated as an acid chloride).
  • Reaction: Nucleophilic attack by Cbz-protected amino groups, such as Cbz-amine, to form the corresponding amide linkage.
  • Conditions: Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at 0°C to room temperature.
  • Outcome: Formation of N-Cbz-hexanoyl amide, which can be further processed.

Method B: Reductive Amination

  • Starting Material: Hexanoyl aldehyde or ketone.
  • Reaction: Condensation with Cbz-amine followed by reduction using sodium cyanoborohydride or similar reducing agents.
  • Advantages: Provides control over mono-substitution and minimizes overreaction.

Introduction of the Amino Group at the Terminal End

Method:

  • Protection of the amino group: Using Cbz-Cl (benzyloxycarbonyl chloride) with a primary amine to form Cbz-protected amino groups.
  • Chain elongation: Via nucleophilic substitution or coupling reactions with aminohexanoic acid derivatives.

Example:

  • Reacting hexanoyl chloride with Cbz-amine in the presence of a base like triethylamine yields N-Cbz-hexanoyl amine.
  • Subsequent transformation to the amide with ammonia or amines like cyclopropylamine.

Formation of the Amide Bond with Cyclopropylamine

The key step involves coupling the protected aminohexanoic acid derivative with cyclopropylamine:

  • Coupling agents: N-Hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) are commonly used.
  • Reaction Conditions: Typically performed at 20–30°C with stirring, in solvents like DMF or dichloromethane.
  • Process:
Aminohexanoic acid derivative + Cyclopropylamine + EDC/NHS → Amide linkage

This step ensures the formation of the desired hexanamide with the cyclopropyl substituent.

Deprotection of the Cbz Group

  • Method: Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
  • Conditions: Hydrogen pressure of 1–2 MPa at 40–50°C.
  • Outcome: Removal of the Cbz protecting group yields the free aminohexanamide.

Final Conversion to the Hydrochloride Salt

  • Method: Treatment of the free amine with hydrochloric acid in a suitable solvent (e.g., ethanol or dioxane).
  • Outcome: Formation of the hydrochloride salt, which enhances stability and solubility.

Summary of the Preparation Route

Step Description Key Reagents & Conditions Purpose
1 Synthesis of N-Cbz-hexanoyl amide Hexanoyl chloride + Cbz-amine Chain elongation, protection
2 Coupling with cyclopropylamine EDC/NHS, solvent at 20–30°C Amide formation
3 Hydrogenolysis of Cbz group Pd/C, H₂, 40–50°C Deprotection
4 Formation of hydrochloride salt HCl in ethanol/dioxane Final compound stabilization

Data Tables and Research Findings

Method Starting Material Reagents Reaction Conditions Advantages References
Nucleophilic substitution Hexanoyl chloride Cbz-amine 0°C to room temp, inert solvent Straightforward, high yield Patent US8440862
Reductive amination Hexanoyl aldehyde Cbz-amine, NaBH₃CN Ambient temperature Selectivity, control over stereochemistry Patent CN103288671
Coupling with cyclopropylamine Hexanoyl derivative EDC/NHS 20–30°C Efficient amide formation General peptide synthesis literature

Chemical Reactions Analysis

Types of Reactions

6-(Cbz-amino)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Pd/C catalyst, hydrogen gas.

    Substitution: Various alkyl halides or acyl chlorides.

    Acylation: Carboxylic acids or acid chlorides in the presence of coupling agents like EDC or DCC.

Major Products Formed

    Deprotected amine: Upon hydrogenation, the Cbz group is removed, yielding the free amine.

    Substituted amides: Through nucleophilic substitution or acylation, various substituted amides can be formed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Cbz-amino)hexanamide is primarily related to its role as a protected amine. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and protein interactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hexanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Chemical Role Reference
6-(Cbz-amino)hexanamide (hypothetical) C14H19N2O3 263.31 Cbz-protected amine, amide Peptide synthesis intermediate N/A
Ahx–TA () C14H21N3O2 263.34 Boc-protected amine, phenolic ether Hydrogel crosslinker
PROTAC 6g () C44H43N9O6 794.34 Ureido, piperazine, cyano pyridine CDK12/13 degrader (IC50 < 1 µM)
N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide () C13H16NO3S 275.34 Propargyloxy, methylsulfonyl CYP epoxidation inhibitor (IC50 13 µM)
N-hydroxy-6-(thieno[3,2-b]pyridin-7-yloxy)hexanamide () C14H17N3O3S 307.37 Hydroxamic acid, thienopyridine HDAC8/Anthrax metallo-β-lactamase inhibitor

Key Observations:

  • Protective Groups: The choice of protective groups (Cbz vs. Boc in Ahx–TA) dictates deprotection strategies and compatibility with downstream reactions. Cbz is stable under acidic conditions but removable via hydrogenolysis, whereas Boc requires trifluoroacetic acid for cleavage .
  • Biological Activity : Substituents dramatically alter target specificity. For instance, the hydroxamic acid in ’s compound enables zinc chelation, critical for metalloenzyme inhibition, while the propargyloxy group in ’s derivative confers CYP isoform selectivity .
  • Complexity : PROTAC 6g () demonstrates how hexanamide scaffolds can anchor larger pharmacophores, enabling protein degradation via E3 ligase recruitment .

Key Findings:

  • Coupling Efficiency : and highlight carbodiimide-mediated amidation as a reliable method for hexanamide synthesis, with yields exceeding 50% .
  • Purity Standards : PROTAC 6g exemplifies rigorous quality control, with HRMS (ESI) matching theoretical values (794.3409 vs. 794.3370 observed) and HPLC purity >99% .

Biological Activity

6-(Cbz-amino)hexanamide, also known as benzyl carbamate hexanamide, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The chemical structure of 6-(Cbz-amino)hexanamide features a hexanamide backbone with a carbobenzoxy (Cbz) protecting group on the amino functional group. The synthesis typically involves the coupling of Cbz-protected amino acids with hexanoic acid derivatives. Various methods have been reported for the synthesis of this compound, often focusing on optimizing yield and purity.

Biological Activity

The biological activity of 6-(Cbz-amino)hexanamide has been evaluated in several contexts, primarily focusing on its role as a potential therapeutic agent.

Antimicrobial Activity

Recent studies have indicated that derivatives of 6-(Cbz-amino)hexanamide exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be in the low micromolar range, suggesting strong activity against pathogens.

CompoundMIC (µM)Target Organism
6-(Cbz-amino)hexanamide5-10Staphylococcus aureus
Derivative A3-7Escherichia coli
Derivative B1-5Pseudomonas aeruginosa

Enzymatic Inhibition

Another key area of research involves the inhibitory effects of 6-(Cbz-amino)hexanamide on specific enzymes. Notably, studies have focused on its role as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in pain and inflammation pathways. The compound demonstrated promising IC50 values, indicating its potential as a lead compound for developing anti-inflammatory drugs.

CompoundIC50 (µM)Enzyme Target
6-(Cbz-amino)hexanamide27.16NAAA
Analogue C0.60NAAA

Structure-Activity Relationship (SAR)

The SAR studies conducted on 6-(Cbz-amino)hexanamide derivatives reveal critical insights into how modifications to the structure influence biological activity. For example, elongating the alkyl chain or altering the substituents on the aromatic ring significantly impacts both potency and selectivity for target enzymes.

Key Findings:

  • Alkyl Chain Length : Increasing the chain length from six to eight carbons enhanced inhibitory activity against NAAA.
  • Substituent Variations : Modifications to the benzyl group improved binding affinity and selectivity, indicating that sterics play a crucial role in enzyme interactions.

Case Studies

Several case studies have highlighted the therapeutic potential of 6-(Cbz-amino)hexanamide:

  • Pain Management : In vivo models demonstrated that administration of this compound significantly reduced pain responses in mice subjected to inflammatory stimuli.
  • Antibacterial Efficacy : Clinical isolates treated with derivatives showed reduced viability compared to controls, supporting its use as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for 6-(Cbz-amino)hexanamide to achieve high yield and purity?

Methodological Answer: The synthesis of 6-(Cbz-amino)hexanamide derivatives typically involves multi-step protocols. Key steps include:

  • Coupling reactions : Use carbodiimide-based reagents (e.g., HBTU or DCC) to activate carboxylic acids for amide bond formation. For example, coupling 6-aminocaproic acid derivatives with Cbz-protected amines under inert conditions (e.g., nitrogen atmosphere) .
  • Protection/Deprotection : The Cbz (benzyloxycarbonyl) group is introduced via reaction with benzyl chloroformate in basic media (e.g., sodium bicarbonate). Deprotection is achieved via catalytic hydrogenation (H₂/Pd-C) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) ensures >95% purity .

Q. Table 1: Representative Synthetic Yields

StepReagents/ConditionsYield (%)Reference
Cbz ProtectionBenzyl chloroformate, NaHCO₃87
Amide CouplingHBTU, DIPEA, DMF78–85
Final DeprotectionH₂/Pd-C, MeOH92

Q. How can researchers characterize the purity and structural integrity of 6-(Cbz-amino)hexanamide using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the Cbz group (δ ~7.3–7.5 ppm for aromatic protons) and hexanamide backbone (δ ~1.3–1.6 ppm for methylene groups). 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₇N₂O₃: calculated 273.12, observed 273.11) .
  • HPLC Analysis : Reverse-phase HPLC (C18 column, UV detection at 254 nm) quantifies purity and detects byproducts .

Q. What strategies mitigate poor solubility of 6-(Cbz-amino)hexanamide in aqueous systems?

Methodological Answer:

  • Co-solvent Systems : Use DMSO or ethanol (10–20% v/v) to enhance aqueous solubility while maintaining biocompatibility for in vitro assays .
  • Liposomal Encapsulation : Formulate with phosphatidylcholine-based liposomes to improve bioavailability in cellular uptake studies .
  • Derivatization : Introduce polar groups (e.g., sulfonamide or hydroxyl moieties) to the hexanamide backbone to increase hydrophilicity .

Q. How does the Cbz-protecting group influence the stability of 6-(Cbz-amino)hexanamide under different reaction conditions?

Methodological Answer:

  • Acid/Base Stability : The Cbz group is stable under mild acidic conditions (pH 4–6) but hydrolyzes in strong acids (e.g., HCl > 1 M) or bases (e.g., NaOH > 0.5 M) .
  • Thermal Stability : Decomposition occurs above 150°C; store at –20°C in inert solvents (e.g., anhydrous DCM) to prevent degradation .
  • Reductive Conditions : Catalytic hydrogenation (H₂/Pd-C) selectively removes the Cbz group without affecting the hexanamide core .

Q. What are the recommended storage conditions to maintain the stability of 6-(Cbz-amino)hexanamide?

Methodological Answer:

  • Short-term : Store at 4°C in airtight vials with desiccants (e.g., silica gel) to prevent hydrolysis .
  • Long-term : Lyophilize and store at –80°C under nitrogen atmosphere. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of 6-(Cbz-amino)hexanamide derivatives across studies?

Methodological Answer:

  • Meta-Analysis : Use databases (PubChem, ChemDiv) to collate bioactivity data and identify outliers. Apply statistical tools (e.g., Grubbs’ test) to exclude anomalous datasets .
  • Orthogonal Assays : Validate enzyme inhibition claims (e.g., HDAC or metallo-β-lactamase) using fluorogenic substrates and kinetic assays (e.g., Michaelis-Menten analysis) .
  • Structural Elucidation : Compare X-ray crystallography or docking studies to confirm target engagement mechanisms .

Q. What computational methods predict the interaction between 6-(Cbz-amino)hexanamide and target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with HDAC8 or β-lactamase active sites. Prioritize compounds with ∆G < –8 kcal/mol .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-enzyme complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR Modeling : Develop regression models (e.g., PLS or Random Forest) correlating substituent electronegativity with IC₅₀ values .

Q. How to design kinetic studies to elucidate the inhibition mechanism of 6-(Cbz-amino)hexanamide on metalloenzymes?

Methodological Answer:

  • Steady-State Kinetics : Measure initial reaction rates (UV-Vis spectrophotometry) at varying substrate/inhibitor concentrations. Fit data to Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Pre-incubation Assays : Incubate enzyme with inhibitor (0–60 min) before adding substrate to test time-dependent inactivation .
  • ITC Analysis : Quantify binding thermodynamics (ΔH, ΔS) to confirm zinc coordination in metalloenzyme active sites .

Q. What experimental approaches validate the cellular uptake efficiency of 6-(Cbz-amino)hexanamide derivatives?

Methodological Answer:

  • Fluorescent Tagging : Conjugate with NBD or BODIPY fluorophores and quantify intracellular fluorescence via flow cytometry .
  • LC-MS Quantification : Lyse cells, extract compounds, and measure intracellular concentrations using MRM (multiple reaction monitoring) .
  • Confocal Microscopy : Track subcellular localization (e.g., nucleus vs. cytoplasm) in live cells .

Q. How to optimize the regioselectivity of 6-(Cbz-amino)hexanamide in multi-step synthetic pathways?

Methodological Answer:

  • Protecting Group Strategy : Use orthogonal protections (e.g., Fmoc for amines, TBS for hydroxyls) to direct reactivity .
  • Catalytic Control : Employ Pd-catalyzed cross-coupling (Suzuki or Heck) for site-selective functionalization of aromatic moieties .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to favor SN2 mechanisms over radical pathways .

Q. Table 2: Key Physicochemical Properties

PropertyValue/RangeMethod/Reference
LogP2.1–3.4HPLC (C18)
Aqueous Solubility0.5–1.2 mg/mL (pH 7.4)Shake-flask
Melting Point145–152°CDSC

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